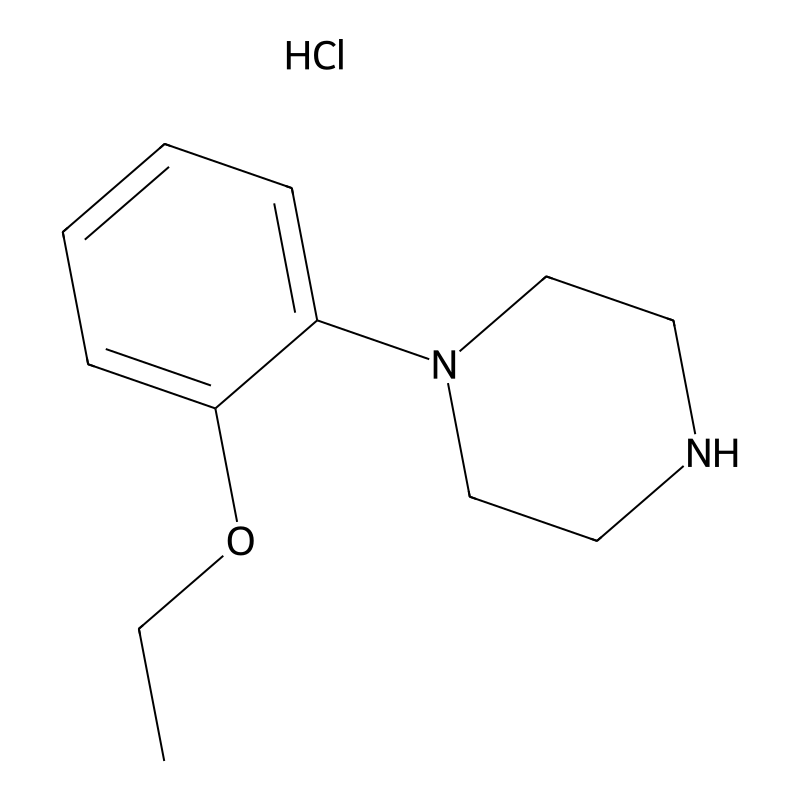

1-(2-Ethoxyphenyl)piperazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Ethoxyphenyl)piperazine Hydrochloride is an organic compound characterized by its piperazine structure substituted with an ethoxyphenyl group. Its chemical formula is C12H18ClN2O, with a molecular weight of approximately 242.75 g/mol. The compound is typically encountered as a solid and is soluble in various organic solvents such as dimethyl sulfoxide and methanol .

Currently, there is no widely documented information regarding the specific mechanism of action of EPPH in biological systems.

The reactivity of 1-(2-Ethoxyphenyl)piperazine Hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the piperazine ring. The compound can undergo reactions typical for piperazines, such as alkylation or acylation, which can modify its pharmacological properties. Additionally, it may participate in condensation reactions that link it to other molecular frameworks, enhancing its utility in synthetic organic chemistry.

The synthesis of 1-(2-Ethoxyphenyl)piperazine Hydrochloride typically involves the following steps:

- Formation of Piperazine: The initial step usually includes the reaction of 1-bromo-2-ethoxybenzene with piperazine in the presence of a base.

- Hydrochloride Salt Formation: The resulting piperazine derivative can be converted to its hydrochloride salt by treatment with hydrochloric acid.

- Purification: The final product is often purified through recrystallization from suitable solvents.

These methods allow for the efficient production of high-purity samples suitable for research and application.

1-(2-Ethoxyphenyl)piperazine Hydrochloride finds applications in several fields:

- Pharmaceutical Research: It serves as a reference material in drug development and pharmacological studies.

- Chemical Synthesis: This compound is utilized in various synthetic pathways to create more complex molecules.

- Forensic Science: It is used as a reference standard for analytical purposes in forensic laboratories .

Studies have shown that 1-(2-Ethoxyphenyl)piperazine Hydrochloride interacts with several biological targets, particularly neurotransmitter receptors. Its affinity for serotonin receptors suggests potential roles in modulating mood and anxiety-related behaviors. Further research into its interactions could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-Ethoxyphenyl)piperazine Hydrochloride. Here are some notable examples:

IUPAC Nomenclature and Structural Classification

1-(2-Ethoxyphenyl)piperazine Hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards [1]. The compound's IUPAC name is 1-(2-ethoxyphenyl)piperazine;hydrochloride, reflecting its structural composition of a piperazine ring substituted with a 2-ethoxyphenyl group and complexed with hydrochloric acid to form the hydrochloride salt [2].

The compound belongs to the piperazine class of organic compounds, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-positions [3]. This structural classification places it within the broader category of diazines, specifically saturated diazines or hexahydrodiazines [1] [4]. The ethoxyphenyl substituent introduces an aromatic ether functional group, making this compound a phenyl ether derivative as well [1] [4].

From a structural perspective, the compound exhibits a substituted piperazine core where one nitrogen atom is bonded to a 2-ethoxyphenyl group [1]. The ethoxy group (-OCH₂CH₃) is positioned ortho to the nitrogen attachment point on the benzene ring, creating specific steric and electronic effects that influence the compound's chemical properties [4] [5].

The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, typically the unsubstituted nitrogen, resulting in an ionic compound with enhanced water solubility compared to the free base [1] [4]. This salt formation is common in pharmaceutical chemistry to improve the handling and stability characteristics of basic compounds [5] [6].

| Structural Classification | Category | Specific Type |

|---|---|---|

| Primary Classification | Heterocyclic Compound | Piperazine Derivative |

| Ring System | Six-membered Ring | Diazine (1,4-diazacyclohexane) |

| Substituent Type | Aromatic Ether | 2-Ethoxyphenyl Group |

| Salt Form | Hydrochloride Salt | Monohydrochloride |

Chemical Identifiers (CAS, MDL, InChI)

The compound is uniquely identified through several internationally recognized chemical identifier systems that provide standardized methods for chemical database searches and regulatory compliance [1] [4] [2].

The Chemical Abstracts Service Registry Number for 1-(2-Ethoxyphenyl)piperazine Hydrochloride is 83081-75-8 [1] [4] [5]. This CAS number serves as the primary identifier for the compound in chemical databases, regulatory documents, and commercial transactions [4] [2]. The compound is also assigned European Community Number 280-190-1, which facilitates identification within European Union regulatory frameworks [1] [4].

The Molecular Design Limited number MFCD00012763 provides another standardized identifier commonly used in chemical inventory systems and commercial databases [4] [5] [2]. This MDL number enables consistent identification across different chemical suppliers and research institutions [7] [2].

International Chemical Identifier systems provide additional standardized representations of the compound's structure [1] [7]. The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H18N2O.ClH/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H [5] [7]. This identifier encodes the complete molecular structure in a standardized text format that can be used for database searches and computational chemistry applications [1] [7].

The corresponding InChI Key, which provides a shortened hash representation of the InChI, is OPDWQXGKXOCCDT-UHFFFAOYSA-N [1] [5] [7]. This 27-character identifier facilitates rapid database searches and cross-referencing between different chemical information systems [1] [2].

| Identifier Type | Value | Purpose |

|---|---|---|

| CAS Registry Number | 83081-75-8 | Primary chemical identification |

| European Community Number | 280-190-1 | EU regulatory identification |

| MDL Number | MFCD00012763 | Commercial database identifier |

| InChI | InChI=1S/C12H18N2O.ClH/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | Complete structural representation |

| InChI Key | OPDWQXGKXOCCDT-UHFFFAOYSA-N | Shortened structural hash |

Additional chemical identifiers include the PubChem Compound Identifier 12862418, which facilitates access to the compound's entry in the National Center for Biotechnology Information's chemical database [1] [2]. The compound also carries the National Cancer Institute NSC number 28773, indicating its inclusion in chemical screening programs [1].

Synonyms and Alternative Designations in Scientific Literature

1-(2-Ethoxyphenyl)piperazine Hydrochloride appears in scientific literature under various alternative names and designations that reflect different nomenclature conventions and historical naming practices [1] [4].

The most commonly encountered synonym is 1-(2-Ethoxyphenyl)piperazine monohydrochloride, which explicitly indicates the 1:1 stoichiometric ratio between the organic base and hydrochloric acid [1] [4] [5]. This designation is frequently used in pharmaceutical and chemical literature to distinguish it from potential dihydrochloride or other salt forms [4] [6].

Another prevalent alternative designation is Piperazine, 1-(2-ethoxyphenyl)-, monohydrochloride, which follows Chemical Abstracts Service naming conventions by placing the parent heterocycle name first followed by the substituent designation [1] [4]. This format is particularly common in patent literature and regulatory documents [4].

The compound may also be referenced as 1-(2-ethoxyphenyl)piperazine;hydrochloride in database entries that use semicolon notation to separate the organic component from the inorganic salt [1] [2]. This notation system is frequently employed in computational chemistry databases and structure-activity relationship studies [1].

In commercial and supplier catalogs, the compound often appears under shortened designations such as 1-(2-Ethoxyphenyl)piperazine HCl, where the hydrochloride portion is abbreviated for brevity [1] [4]. However, such abbreviations are generally avoided in formal scientific publications in favor of complete chemical names [5] [6].

Some literature sources employ the designation 1-(2-ethoxyphenyl)piperazine hydrochloride salt to emphasize the ionic nature of the compound [4] [6]. This terminology is particularly common in crystallographic studies and solid-state chemistry research where the salt formation is a key aspect of the investigation [4].

The compound may occasionally be referenced by its trade names or catalog numbers in specific commercial contexts [1] [4]. For example, it appears as E0408 in certain chemical supplier catalogs, though such designations are supplier-specific and not standardized across the industry [1].

| Synonym Type | Alternative Designation | Usage Context |

|---|---|---|

| Stoichiometric | 1-(2-Ethoxyphenyl)piperazine monohydrochloride | Pharmaceutical literature |

| CAS Convention | Piperazine, 1-(2-ethoxyphenyl)-, monohydrochloride | Patent documents |

| Database Format | 1-(2-ethoxyphenyl)piperazine;hydrochloride | Computational databases |

| Salt Emphasis | 1-(2-ethoxyphenyl)piperazine hydrochloride salt | Crystallographic studies |

| Commercial | 1-(2-Ethoxyphenyl)piperazine HCl | Supplier catalogs |

Research publications may also reference the compound using structural descriptors that emphasize specific chemical features [4]. For instance, it may be described as an N-arylpiperazine derivative or as a substituted phenylpiperazine, depending on the focus of the particular study [1] [4]. These descriptive terms help classify the compound within broader structural categories relevant to specific research areas [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant